molecular formula C14H14O B1599711 4'-Methoxy-2-methyl-biphenyl CAS No. 92495-54-0

4'-Methoxy-2-methyl-biphenyl

Cat. No.: B1599711
CAS No.: 92495-54-0
M. Wt: 198.26 g/mol
InChI Key: GNYJFZNIMOMCCF-UHFFFAOYSA-N
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Description

4’-Methoxy-2-methyl-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached to the fourth carbon of one benzene ring and a methyl group (-CH₃) attached to the second carbon of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods to synthesize 4’-Methoxy-2-methyl-biphenyl is through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Reagents: Aryl halide (e.g., 4-bromoanisole), arylboronic acid (e.g., 2-methylphenylboronic acid), palladium catalyst (e.g., palladium acetate), and a base (e.g., potassium carbonate).

    Solvent: A polar solvent such as dimethylformamide or toluene.

    Temperature: Typically, the reaction is carried out at elevated temperatures, around 80-100°C.

    Time: The reaction usually takes several hours to complete.

Industrial Production Methods:

In an industrial setting, the production of 4’-Methoxy-2-methyl-biphenyl can be scaled up using similar Suzuki-Miyaura coupling conditions. The process involves optimizing the reaction parameters to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

4’-Methoxy-2-methyl-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler biphenyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: Formation of 4’-methoxy-2-methyl-benzophenone.

    Reduction: Formation of 2-methyl-biphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4’-Methoxy-2-methyl-biphenyl has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4’-Methoxy-2-methyl-biphenyl depends on its specific application

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

    2-Methoxy-4’-methylbiphenyl: Similar structure but with different positions of the methoxy and methyl groups.

    4-Methoxy-2-methylbiphenyl: Another isomer with the same molecular formula but different arrangement of substituents.

    4-Methoxy-biphenyl: Lacks the methyl group, making it less sterically hindered.

Uniqueness:

4’-Methoxy-2-methyl-biphenyl is unique due to the specific positions of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating groups can enhance its stability and potential interactions with biological targets.

Properties

IUPAC Name

1-methoxy-4-(2-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYJFZNIMOMCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438537
Record name 4-o-tolylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92495-54-0
Record name 4-o-tolylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloroanisole (74 mg, 0.52 mmol) reacted with 2-methylphenylboronic acid (102 mg, 0.75 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in toluene at 80° C. to give the title compound (104 mg, 99%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.35-7.31 (m, 6H), 7.04 (d, 2H, J=8.8 Hz), 3.92 (s, 3H), 2.37 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 158.43, 141.47, 135.40, 134.28, 130.25, 130.19, 129.85, 126.91, 125.71, 113.41, 55.19, 20.52. GC/MS(EI): m/z 198 (M+).
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.439 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.0878 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a drybox, 50 mg (0.303 mmol) of (Me3C)2PH(O) from Experiment 2, 83.4 mg (0.303 mmol) of Ni(COD)2 (COD=1,5-cyclooctadiene) and 5.0 mL of THF were loaded into a reactor (100 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperature over 10 min. Next, 1.43 g (10.0 mmol) of 4-chloroanisole was added into the mixture above, followed by adding 15 ml (15.0 mmol, 1.0 M solution in THF) of o-tolylmagnesium chloride, and 15 mL of THF into the reactor. The resulting mixture was stirred at room temperature for 15 h. before the reaction mixture was quenched with 10 mL of H2O. The mixture above was extracted with 3×50 mL of diethyl ether. The combined ether extracts were dried over MgSO4, filtered, and the ether and THF removed from the filtrate by rotary evaporation. The resulting residues were chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 1.85 g (93% yield) of 4-o-tolylanisole. It was >95% pure by 1H NMR. 1H NMR (500 MHz, CDCl3): δ 7.47-7.19 (m, 8H), 4.03 (s, 3H), 2.53 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ 158.5, 141.5, 135.3, 134.3, 130.2, 130.1, 129.8, 126.8, 125.7, 113.4, 55.0, 20.4. ppm.
[Compound]
Name
(Me3C)2PH(O)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
83.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
o-tolylmagnesium chloride
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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